(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine
Description
(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine is a bicyclic amine characterized by a spiro[3.3]heptane core substituted with two methyl groups at the 6-position and a methanamine moiety at the 2-position. Its rigid, lipophilic structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(2,2-dimethylspiro[3.3]heptan-6-yl)methanamine |
InChI |
InChI=1S/C10H19N/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7,11H2,1-2H3 |
InChI Key |
JXWJORFXVLZURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions to form the spirocyclic structure. The methanamine group can then be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Research Findings
Chiral Applications : The (1S,2R,5S)-configured dimethyl derivative enabled enantioselective synthesis of bipyridine ligands, critical for asymmetric catalysis .
Fluorine Impact : Difluoro substitution reduces logP compared to dimethyl analogs, balancing lipophilicity and aqueous solubility .
Biological Activity
(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique spirocyclic structure contributes to its potential biological activities, including interactions with enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : 195.30 g/mol
- LogP : 2.3 (indicating moderate lipophilicity)
- Polar Surface Area : 38 Ų
These properties suggest that the compound can effectively penetrate biological membranes, which is crucial for its biological activity.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances binding affinity and specificity, potentially modulating the activity of various biological pathways.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays using cancer cell lines demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate that the compound could be further explored for its potential as an anticancer drug.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent against infections caused by resistant strains.
- Cytotoxicity in Cancer Research : Another study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through mitochondrial pathway activation, highlighting its mechanism of action in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
